2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester

Descripción general

Descripción

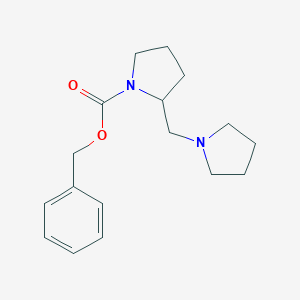

2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C17H24N2O2 It is known for its unique structure, which includes two pyrrolidine rings connected by a methylene bridge and a benzyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the reaction of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine with benzyl chloroformate. The reaction is carried out in the presence of potassium carbonate in acetonitrile at room temperature under an inert atmosphere. The reaction mixture is then diluted with water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified via chromatography to obtain the desired compound as a light yellow oil .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce alcohols, and substitution can result in various substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester has been investigated for its potential therapeutic applications, particularly as a drug candidate in the treatment of neurological disorders. Its structural similarity to known neurotransmitters suggests possible interactions with neurotransmitter receptors, making it a candidate for further pharmacological studies.

Case Study: Neuropharmacology

A study published in Catalysis Today explored the effects of pyrrolidine derivatives on neurotransmitter systems, indicating that modifications to the pyrrolidine structure can enhance receptor affinity and selectivity . This opens avenues for developing new medications targeting conditions such as anxiety and depression.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows chemists to modify the pyrrolidine ring for creating diverse chemical entities.

Example: Synthesis of Bioactive Compounds

Research has shown that derivatives of 2-Pyrrolidin-1-ylmethyl-pyrrolidine can be synthesized to produce compounds with anti-cancer properties. For instance, modifications to the carboxylic acid moiety have led to compounds exhibiting cytotoxic effects against specific cancer cell lines .

Material Science

In material science, this compound is being explored for its potential use in creating polymers and other materials due to its unique chemical properties.

Application: Polymer Chemistry

The reactivity of the carboxylic acid group allows for incorporation into polymer chains, potentially leading to materials with enhanced mechanical properties or specific functionalities .

Mecanismo De Acción

The mechanism of action of 2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simpler structure with a single pyrrolidine ring.

Proline: An amino acid with a pyrrolidine ring.

Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness

2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its dual pyrrolidine rings and benzyl ester group, which confer distinct chemical and biological properties

Actividad Biológica

2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester, also known as (S)-2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester , is a compound that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 288.38 g/mol, this compound is primarily studied for its implications in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.38 g/mol |

| CAS Number | 134591-58-5 |

| Synonyms | This compound |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves the reaction of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine with benzyl chloroformate. This reaction is an example of the formation of an ester from a carboxylic acid and an alcohol, which is a common method in organic synthesis to create more complex molecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies showed that the compound demonstrated significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and human melanoma (MEL-8) cell lines.

- The IC50 values for these cell lines were reported to be in the micromolar range, suggesting a potent effect compared to standard chemotherapeutic agents like doxorubicin.

Cell Line IC50 (µM) Reference Compound IC50 (µM) MCF-7 0.65 0.79 MEL-8 2.41 5.51 -

Mechanism of Action :

- The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and modulation of specific signaling pathways related to cell survival and proliferation.

Research Findings

- Neuroprotection in Animal Models :

- Animal studies suggest that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis.

- This effect may be mediated through the inhibition of pro-apoptotic factors and enhancement of neurotrophic factor signaling.

Propiedades

IUPAC Name |

benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c20-17(21-14-15-7-2-1-3-8-15)19-12-6-9-16(19)13-18-10-4-5-11-18/h1-3,7-8,16H,4-6,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLXDVBJLMHKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCN2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179305 | |

| Record name | Phenylmethyl 2-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-65-0 | |

| Record name | Phenylmethyl 2-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 2-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.